molecular formula C11H8N4 B1313175 4-(5-Pyrimidinylamino)benzonitrile CAS No. 157911-57-4

4-(5-Pyrimidinylamino)benzonitrile

Cat. No. B1313175
M. Wt: 196.21 g/mol
InChI Key: PZGBIRFTZMNBSP-UHFFFAOYSA-N
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Description

4-(5-Pyrimidinylamino)benzonitrile is an organic compound with the molecular formula C11H8N4 . It has a molecular weight of 196.212 . This compound is used for research purposes .


Synthesis Analysis

The synthesis of benzonitriles, which includes 4-(5-Pyrimidinylamino)benzonitrile, can be achieved through various methods. One common method involves the ammoxidation of benzene . Another method is the Rosenmund-von Braun reaction, which involves the bromination of benzene to form bromobenzene, which is then reacted with copper (I) cyanide to yield benzonitrile .


Molecular Structure Analysis

The molecular structure of 4-(5-Pyrimidinylamino)benzonitrile consists of a benzonitrile group attached to a pyrimidine ring . The structure was studied using Density Functional Theory .


Chemical Reactions Analysis

Benzonitrile, the parent compound of 4-(5-Pyrimidinylamino)benzonitrile, can undergo various chemical reactions. One such reaction involves the addition of Grignard reagents to nitriles to form imines, which can be treated with aqueous acid to give ketones .

Scientific Research Applications

Hybrid Catalysts in Synthesis

The pyranopyrimidine core is vital in the pharmaceutical industry due to its broad synthetic applications and bioavailability. Research emphasizes the significance of hybrid catalysts (e.g., organocatalysts, metal catalysts, nanocatalysts) in synthesizing pyranopyrimidine scaffolds, highlighting the challenges in developing the core structure and the advantages of diverse catalytic approaches for lead molecule development (Parmar, Vala, & Patel, 2023).

Biocatalysis and Environmental Applications

The degradation of nitrile compounds, including those related to 4-(5-Pyrimidinylamino)benzonitrile, by nitrile-hydrolysing enzymes has significant environmental implications. These enzymes, found in bacteria like Rhodococcus pyridinivorans, can hydrolyze toxic nitrile compounds into less harmful substances, demonstrating potential for bioremediation and the synthesis of valuable pharmaceuticals (Sulistinah & Riffiani, 2018).

Optoelectronic Materials

Quinazolines and pyrimidines, including derivatives of 4-(5-Pyrimidinylamino)benzonitrile, are explored for their applications in optoelectronic materials due to their luminescent properties. The incorporation of pyrimidine rings into π-extended conjugated systems has proven valuable for the development of novel materials for organic light-emitting diodes (OLEDs), highlighting the potential of such compounds in fabricating advanced electronic devices (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Safety And Hazards

The safety data sheet for benzonitrile indicates that it is a combustible liquid and is harmful if swallowed or in contact with skin . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound .

properties

IUPAC Name

4-(pyrimidin-5-ylamino)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4/c12-5-9-1-3-10(4-2-9)15-11-6-13-8-14-7-11/h1-4,6-8,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZGBIRFTZMNBSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)NC2=CN=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Pyrimidinylamino)benzonitrile

Synthesis routes and methods

Procedure details

To 20 ml of dimethyl sulfoxide was added 2.8 g of potassium tert-butoxide. After stirring at room temperature for 30 minutes, 1.9 g of 5-aminopyrimidine was added thereto, followed by stirring at room temperature for 30 minutes. To the solution was added 1.21 g of 4-fluorobenzonitrile, and the mixture was stirred at room temperature for 30 minutes and then at 50° C. for 30 minutes. The reaction mixture was poured into ice-water, neutralized with hydrochloric acid. The resulting crystals were collected by filtration and dissolved in acetone. Any insoluble matter was removed by filtration, and the solvent was removed by distillation. The resulting crystals were washed with ethyl ether to obtain 1.04 g of 5-[(4-cyanophenyl)amino]pyrimidine.
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
1.21 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
2.8 g
Type
reactant
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Five

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